molecular formula C13H18N2O2 B6628486 N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide

Cat. No.: B6628486
M. Wt: 234.29 g/mol
InChI Key: FADQEBIBVAAXSB-UHFFFAOYSA-N
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Description

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclobutyl ring, an aminomethyl group, and a hydroxyphenylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-13(6-1-7-13)9-15-12(17)8-10-2-4-11(16)5-3-10/h2-5,16H,1,6-9,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADQEBIBVAAXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide typically involves the reaction of 1-aminocyclobutane with 4-hydroxyphenylacetic acid under specific conditions. The process may include steps such as:

    Formation of the intermediate: The initial step involves the reaction of 1-aminocyclobutane with a suitable protecting group to form a stable intermediate.

    Coupling reaction: The intermediate is then coupled with 4-hydroxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Reagents like SOCl2 (thionyl chloride) or PBr3 (phosphorus tribromide) can be used for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxyphenylacetone.

    Reduction: Formation of N-[(1-aminocyclobutyl)methyl]-2-(4-aminophenyl)acetamide.

    Substitution: Formation of halogenated derivatives like 4-chlorophenylacetamide.

Scientific Research Applications

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclobutyl)methyl]-2,4-dibromobenzamide
  • N-[(1-aminocyclobutyl)methyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl ring provides rigidity, while the hydroxyphenylacetamide moiety offers potential for various chemical modifications and biological interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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